N'-(2-Ethoxybenzylidene)furan-2-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-ethoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . It can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
N’-(2-Ethoxybenzylidene)furan-2-carbohydrazide can be compared with other similar hydrazone compounds, such as:
N’-(2-Furfurylidene)pyridine-3-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-(1-(2-Thienyl)ethylidene)pyridine-3-carbohydrazide: This compound contains a thiophene ring instead of a furan ring, which affects its reactivity and applications.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-12-7-4-3-6-11(12)10-15-16-14(17)13-8-5-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
QCWSFRQABXEZPX-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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